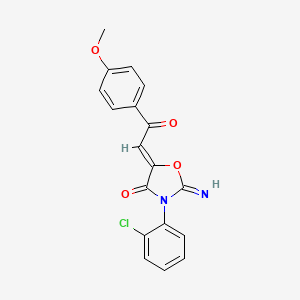
3-(2-Chlorophenyl)-2-imino-5-(2-(4-methoxyphenyl)-2-oxoethylidene)oxazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Chlorophenyl)-2-imino-5-(2-(4-methoxyphenyl)-2-oxoethylidene)oxazolidin-4-one is a synthetic organic compound that belongs to the oxazolidinone class
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-2-imino-5-(2-(4-methoxyphenyl)-2-oxoethylidene)oxazolidin-4-one typically involves the following steps:
Formation of the oxazolidinone ring: This can be achieved through the cyclization of an appropriate amino alcohol with a carbonyl compound.
Substitution reactions: Introduction of the 2-chlorophenyl and 4-methoxyphenyl groups can be done via nucleophilic substitution reactions.
Imination: The imino group can be introduced through a reaction with an appropriate amine.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the imino group.
Reduction: Reduction reactions can target the oxo group or the imino group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol or amine derivative.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals or as a catalyst in certain reactions.
Mecanismo De Acción
The mechanism of action of 3-(2-Chlorophenyl)-2-imino-5-(2-(4-methoxyphenyl)-2-oxoethylidene)oxazolidin-4-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to its observed biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-Chlorophenyl)-2-imino-5-(2-phenyl)-oxazolidin-4-one
- 3-(2-Bromophenyl)-2-imino-5-(2-(4-methoxyphenyl)-2-oxoethylidene)oxazolidin-4-one
- 3-(2-Chlorophenyl)-2-imino-5-(2-(4-hydroxyphenyl)-2-oxoethylidene)oxazolidin-4-one
Uniqueness
3-(2-Chlorophenyl)-2-imino-5-(2-(4-methoxyphenyl)-2-oxoethylidene)oxazolidin-4-one is unique due to the specific combination of substituents on the oxazolidinone ring. The presence of both the 2-chlorophenyl and 4-methoxyphenyl groups may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C18H13ClN2O4 |
|---|---|
Peso molecular |
356.8 g/mol |
Nombre IUPAC |
(5Z)-3-(2-chlorophenyl)-2-imino-5-[2-(4-methoxyphenyl)-2-oxoethylidene]-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C18H13ClN2O4/c1-24-12-8-6-11(7-9-12)15(22)10-16-17(23)21(18(20)25-16)14-5-3-2-4-13(14)19/h2-10,20H,1H3/b16-10-,20-18? |
Clave InChI |
RPPRWFBIVBRZQT-UDIJICLVSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)C(=O)/C=C\2/C(=O)N(C(=N)O2)C3=CC=CC=C3Cl |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)C=C2C(=O)N(C(=N)O2)C3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


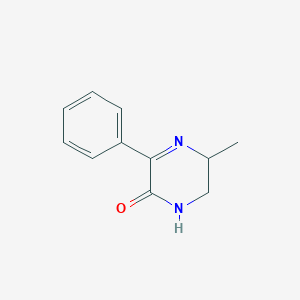
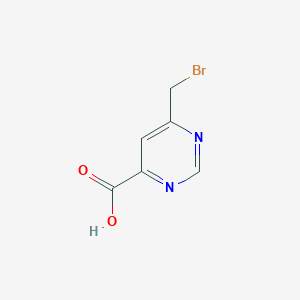
![4-(3-Hydroxyprop-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B12922491.png)

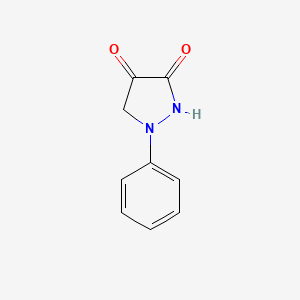
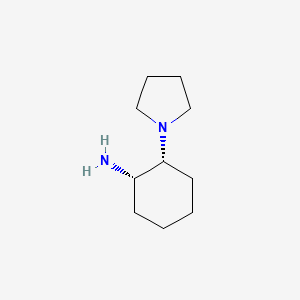

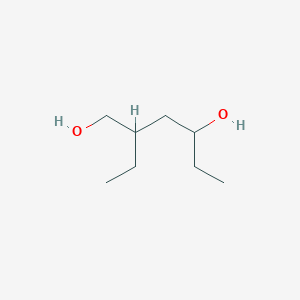
![Adenosine, 8-[(4-chlorophenyl)thio]-](/img/structure/B12922528.png)


![3-(Cyclohexylmethoxy)-5-[(pyrazin-2-yl)amino]-1,2-thiazole-4-carboxamide](/img/structure/B12922568.png)
![2-[(4-Chlorophenyl)methyl]pyrimidin-4(3H)-one](/img/structure/B12922569.png)
![3-Phenyl-2-(pyridin-4-yl)pyrrolo[2,1-a]isoquinoline](/img/structure/B12922574.png)
